molecular formula C12H14BNO4 B1375772 6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1313614-61-7

6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B1375772
M. Wt: 247.06 g/mol
InChI Key: SHGWEHYNVYHMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic molecule. It contains a dioxazaborocane core, which is a type of heterocycle . Heterocycles are ring structures that contain at least two different elements. In this case, the ring includes carbon, oxygen, and boron atoms. The compound also has methyl and phenyl substituents, which can influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a cyclic structure with oxygen, boron, and carbon atoms. The exact structure would depend on the specific arrangement and bonding of these atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the dioxazaborocane ring and the phenyl and methyl groups could potentially influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the size and shape of the molecule, the types of atoms it contains, and the nature of the chemical bonds would all play a role .

Scientific Research Applications

Flame Retardant Application in Polymers

6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione has been utilized as a reactive flame retardant in polymers. Specifically, in the study by Wiącek et al. (2015), it was used to modify polystyrene to reduce its flammability. This chemical modification involves the incorporation of the compound into the polymer backbone, significantly enhancing the thermal stability and flame retardancy of polystyrene (Wiącek et al., 2015).

Synthesis of New Derivatives

Lermontova et al. (2008) conducted research on the synthesis of new derivatives of 1,3,6,2-dioxazaborocanes. They explored various substituents to expand the range of applications for these compounds. This study indicates the versatility of 6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione and similar compounds in synthesizing new materials with potentially varied properties (Lermontova et al., 2008).

Role in Organic Synthesis

In the study by Da̧browski et al. (2007), a derivative of 6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione was used in the synthesis of ortho-functionalized arylboronic acids. This illustrates its role as a key intermediate in the synthesis of complex organic molecules, highlighting its significance in organic chemistry and material science (Da̧browski et al., 2007).

Structural Analysis and Properties

Sopková-de Oliveira Santos et al. (2004) investigated the crystal structure of a similar N-methyldioxazaborocane compound. Their research provides insights into the molecular structure and properties of these compounds, which can be crucial for understanding their behavior in various applications (Sopková-de Oliveira Santos et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, stability, and possible uses in various fields .

properties

IUPAC Name

6-methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO4/c1-9-4-3-5-10(6-9)13-17-11(15)7-14(2)8-12(16)18-13/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGWEHYNVYHMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 4
Reactant of Route 4
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 5
Reactant of Route 5
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 6
Reactant of Route 6
6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.